3,4-Dimethoxybenzylamine
Overview
Description
3,4-Dimethoxybenzylamine, also known as Veratrylamine, is an organic compound with the molecular formula C9H13NO2. It is characterized by the presence of two methoxy groups attached to a benzylamine structure. This compound is commonly used in various chemical and biochemical applications due to its unique properties.
Mechanism of Action
Target of Action
3,4-Dimethoxybenzylamine is primarily used as a pre-column fluorescence derivatization reagent for the determination of serotonin in plasma . It reacts selectively with 5-hydroxyindoles , including serotonin .
Mode of Action
The compound interacts with its targets in slightly alkaline media in the presence of potassium
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reacts selectively with 5-hydroxyindoles in slightly alkaline media . Other factors, such as temperature, may also influence its action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxybenzylamine reacts selectively with 5-hydroxyindoles, including serotonin, in slightly alkaline media in the presence of potassium This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of 5-hydroxyindoles
Molecular Mechanism
It is known to react with 5-hydroxyindoles in the presence of potassium, suggesting it may bind to these molecules and potentially influence their activity
Metabolic Pathways
Given its reactivity with 5-hydroxyindoles, it may be involved in pathways related to the metabolism of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 3,4-dimethoxybenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3,4-Dimethoxybenzaldehyde.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzylamines depending on the substituent used
Scientific Research Applications
3,4-Dimethoxybenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: this compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
2,4-Dimethoxybenzylamine: Similar structure but with methoxy groups at different positions.
3,5-Dimethoxybenzylamine: Another isomer with methoxy groups at the 3 and 5 positions.
4-Methoxybenzylamine: Contains only one methoxy group at the 4 position.
Uniqueness: 3,4-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVNUTGTTIRPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206292 | |
Record name | 3,4-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5763-61-1 | |
Record name | Veratrylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5763-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veratrylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA442BL6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the main applications of 3,4-Dimethoxybenzylamine in analytical chemistry?
A1: this compound has shown promise as a pre-column fluorescence derivatization reagent for analyzing specific biomolecules. For example, it can be used in spectrofluorimetric methods to determine 5-hydroxyindoles like serotonin. [, ] This application leverages its ability to react with 5-hydroxyindoles in a weakly alkaline solution containing potassium hexacyanoferrate(III) and dimethyl sulphoxide. This reaction forms highly fluorescent compounds detectable at low concentrations. []
Q2: Can you describe a successful synthesis route for this compound?
A2: Two primary routes have been explored for synthesizing this compound:
- Route I (from Vanillin): This route involves methylation of vanillin, followed by oxidation and reduction using Raney Nickel (Al/Ni Alloy). [] This method has shown good yields (81.7%) and is considered suitable for industrial production. []
- Route II (from 3,4-Dimethoxybenzoic acid): This method utilizes 3,4-Dimethoxybenzoic acid as the starting material. The synthesis proceeds through chlorination, amidation, and finally, reduction using borohydride potassium. []
Q3: Has this compound been used in the total synthesis of any natural products?
A3: Yes, this compound has proven valuable in the total synthesis of alkaloids. Specifically, it has been employed in the synthesis of (±)-oxocrinine and (±)-oxomaritidine. [] The synthesis involves anodic oxidation of N-(4-methoxyphenethyl)-3,4-dimethoxybenzylamine (for (±)-oxomaritidine) followed by hydrolysis. []
Q4: Are there any studies investigating the potential pharmacological activity of this compound derivatives?
A4: While this compound itself hasn't been extensively studied for its pharmacological properties, researchers have explored the pharmacological potential of its derivatives. Specifically, substituted N-benzylpiperidines and 3,4-dimethoxybenzylamines have been investigated as potential synthetic uterotonics. [, ]
Q5: Beyond its use in alkaloid synthesis, are there other applications of this compound in organic synthesis?
A5: Yes, this compound serves as a versatile building block in peptide chemistry. It plays a crucial role in synthesizing new peptide chelating systems. One notable example is its use in creating Tricatechol Peptide based on L-Glutamyl-3,4-dimethoxybenzylamine. [, ]
Q6: What spectroscopic techniques are commonly employed for characterizing this compound?
A6: Researchers commonly use Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the structure and purity of synthesized this compound. []
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